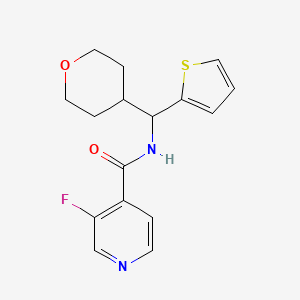

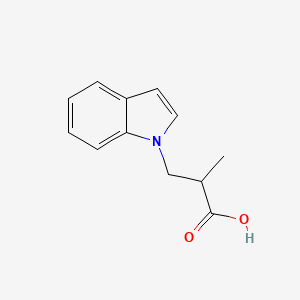

![molecular formula C9H6BrN3 B2854733 2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile CAS No. 896094-88-5](/img/structure/B2854733.png)

2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile is a compound that belongs to the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . These compounds are crucial target products and key intermediates in the synthesis of various drugs and promising drug candidates .

Synthesis Analysis

The synthesis of 2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile can be achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine . The reaction conditions were mild and metal-free .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile include the formation of N-(Pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP . 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Hydroamination and Aminooxygenation : Research has demonstrated aqueous syntheses of methylimidazo[1,2-a]pyridines without any deliberate addition of catalyst. With acetonitrile as a solvent, Ag-catalyzed intramolecular aminooxygenation produced imidazo[1,2-a]pyridine-3-carbaldehydes in moderate to good yields, highlighting a route for synthesizing derivatives of imidazo[1,2-a]pyridine, which could be relevant for compounds like 2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).

Dehydrogenative sp3-sp2 Coupling : An iron-catalyzed dehydrogenative sp3-sp2 coupling of acetonitrile and 2-arylimidazo[1,2-a]pyridine was developed, serving as a novel approach toward heteroarylacetonitriles. This method facilitated fast access to pharmaceuticals directly from the heteroarylacetonitriles, demonstrating the chemical versatility of acetonitrile derivatives (H. Su, Luyao Wang, Honghua Rao, & Hao Xu, 2017).

Novel Synthesis Methods

- Ionic Liquid Promoted Synthesis : The synthesis of 3-aminoimidazo[1,2-a]pyridines in the presence of the ionic liquid 1-butyl-3-methylimidazolium bromide [bmim]Br was reported, highlighting an environmentally friendly approach with easy separation and reuse of the ionic liquid. This method underscores the importance of green chemistry principles in synthesizing compounds potentially related to 2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile (A. Shaabani, Ebrahim Soleimani, & A. Maleki, 2006).

Applications in Material Science

- Synthesis of Fluorescent Heterocyclic Systems : Research into the synthesis of new dyes and fluorescent heterocyclic systems utilized derivatives of imidazo[1,2-a]pyridine. One study produced a blue-violet dye and a blue-green fluorescent heterocyclic system from reactions involving 3-nitroimidazo[1,2-a]pyridine and 2-(2-thienyl)acetonitrile. These compounds exhibited potent antibacterial activity and interesting photophysical properties, indicating the potential for creating functional materials with specific optical properties (Mozhgan Mazloum Farsi Baf, M. Pordel, & Leila Rezaei Daghigh, 2014).

Mecanismo De Acción

Target of Action

It’s known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have a wide range of applications in medicinal chemistry .

Mode of Action

For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .

Action Environment

It’s known that the synthesis of similar compounds involves different reaction conditions .

Propiedades

IUPAC Name |

2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-9-7(4-5-11)12-8-3-1-2-6-13(8)9/h1-3,6H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHBQMKKBTUEDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)Br)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile | |

CAS RN |

896094-88-5 |

Source

|

| Record name | 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

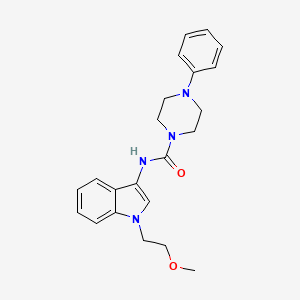

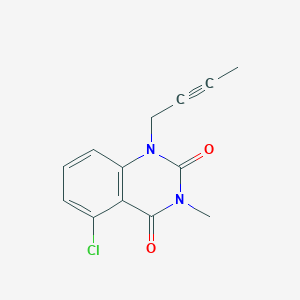

![(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2854652.png)

![N-[1-(2-Methylsulfanylphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2854653.png)

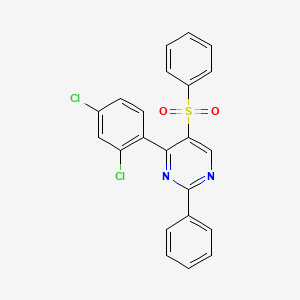

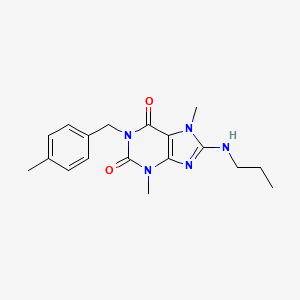

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2854660.png)

![[1-(3,4-Dimethoxyphenyl)cyclohexyl]methanamine](/img/structure/B2854662.png)

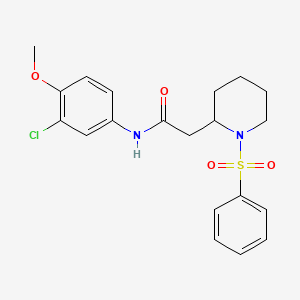

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2854663.png)

![(3Z)-3-[ethylamino(hydroxy)methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2854667.png)

![N-[1-(1-Methylcyclopropyl)cyclopropyl]prop-2-enamide](/img/structure/B2854673.png)